molecular formula C14H13N3O B13881178 2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B13881178
M. Wt: 239.27 g/mol
InChI Key: ZITNQUUKWMPFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylbenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with formic acid . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyrimidines with various functional groups.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets compared to its analogues, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O/c1-8-3-5-10(6-4-8)11-7-12-13(17-11)14(18)16-9(2)15-12/h3-7,17H,1-2H3,(H,15,16,18)

InChI Key

ZITNQUUKWMPFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.